Histone H2B 1 -

Histone H2B 1

Catalog Number: EVT-245624
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Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone H2B 1 is classified under the histone family of proteins, specifically as a core histone. It is encoded by several genes, with notable variants including Histone H2B 1A and Histone H2B 1B found in mammals. These proteins are synthesized in the nucleus and are essential for forming the octameric structure of histones around which DNA is wrapped, thus facilitating compact storage of genetic material.

Synthesis Analysis

Methods and Technical Details

The synthesis of histone H2B 1 can be achieved through various methods, including recombinant DNA technology and chemical synthesis. A prominent method involves the expression of histone proteins in bacterial systems, where they are purified under denaturing conditions to yield functional proteins.

  1. Recombinant Expression: Histone H2B 1 can be expressed in Escherichia coli using plasmids that encode the protein with appropriate tags for purification.
  2. Purification Techniques: Common purification techniques include:
    • Ion Exchange Chromatography: Utilized to separate histones based on their charge.
    • Size Exclusion Chromatography: Employed to further purify proteins based on size.
    • Affinity Chromatography: Often used with histidine tags to isolate the target protein from cell lysates.

For example, a semi-synthetic approach has been described where histone H2B is ubiquitinated at specific lysine residues to study its functional implications in chromatin dynamics .

Molecular Structure Analysis

Structure and Data

Histone H2B 1 possesses a characteristic structure comprising a globular domain and a flexible N-terminal tail. The globular domain facilitates interaction with other histones to form nucleosomes, while the N-terminal tail is subject to various post-translational modifications.

  • Crystal Structure: The three-dimensional structure of histone H2B has been elucidated using X-ray crystallography, revealing its interactions with DNA and other histones.
  • Post-Translational Modifications: Key modifications include:
    • Ubiquitination at lysine 120 (H2BK120) plays a significant role in transcriptional regulation.
    • Acetylation at multiple lysine residues enhances transcriptional activation by altering chromatin accessibility .
Chemical Reactions Analysis

Reactions and Technical Details

Histone H2B 1 undergoes several chemical reactions that modify its function:

  1. Ubiquitination: The attachment of ubiquitin molecules to specific lysine residues (e.g., K120) alters the protein's interaction with chromatin remodeling complexes and is crucial for regulating gene expression .
    • Enzymatic Process: This reaction is catalyzed by E3 ubiquitin ligases such as Bre1, which facilitate the transfer of ubiquitin from E2 conjugating enzymes to the target lysine residue.
  2. Acetylation: Acetylation typically occurs at lysine residues within the N-terminal tail, leading to a more relaxed chromatin structure that promotes transcription .
    • Catalysts: This modification is primarily mediated by acetyltransferases such as CBP/p300.
Mechanism of Action

Process and Data

The mechanism by which histone H2B 1 regulates gene expression involves several steps:

  1. Nucleosome Formation: Histone H2B 1 forms part of the nucleosome core, wrapping around DNA to compact it within the nucleus.
  2. Post-Translational Modifications: Modifications such as ubiquitination and acetylation alter the charge and structure of histones, influencing their interaction with DNA and other regulatory proteins.
  3. Recruitment of Regulatory Complexes: Modified histones serve as binding sites for various transcription factors and chromatin remodeling complexes, facilitating or inhibiting access to specific genomic regions .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of histone H2B 1 is approximately 13 kDa.
  • Isoelectric Point: The isoelectric point varies based on post-translational modifications but generally falls within a basic range due to the high content of basic amino acids like lysine and arginine.

Chemical Properties

  • Solubility: Histone proteins are soluble in buffers commonly used for protein purification but may precipitate under high salt concentrations or extreme pH conditions.
  • Stability: Histones are stable at physiological pH but can undergo denaturation under extreme conditions (e.g., high temperatures or chaotropic agents).
Applications

Scientific Uses

Histone H2B 1 has numerous applications in scientific research:

  • Gene Regulation Studies: Understanding how modifications on histone H2B influence gene expression patterns.
  • Cancer Research: Investigating aberrant ubiquitination patterns associated with tumorigenesis.
  • Epigenetics: Studying how changes in histone modifications affect cellular memory and differentiation processes.
  • Therapeutic Targets: Developing drugs that target specific enzymes involved in modifying histones for potential cancer therapies.

Histone H2B 1 continues to be a focal point in epigenetic research due to its critical role in regulating gene expression through structural dynamics and chemical modifications.

Histone H2B 1: Structural Classification and Genomic Organization

Nucleosome Architecture and H2B.1’s Role in Chromatin Compaction

Histone H2B.1 (also designated hTSH2B, TH2B, or TS H2B.1) is a replication-independent variant that plays specialized roles in chromatin dynamics. Unlike canonical H2B, H2B.1 forms subnucleosomal particles in spermatids and preferentially dimerizes with specific H2A variants (H2A.L and H2A.1) to create destabilized nucleosomal structures [1] [5]. This destabilization arises from sequence variations in critical structural domains:

  • α1-helix: Altered DNA-binding affinity at superhelical locations (SHL) ±4.5
  • L1 loop: Modified interactions in the L1L2 DNA binding site (SHL ±5.5)
  • L2 loop: Reduced stability at SHL ±3.5 due to divergent residue clusters [1] [3]

Biophysical analyses reveal that nucleosomes containing H2B.1 exhibit ~40% reduced stability compared to canonical counterparts, facilitating chromatin decompaction during spermiogenesis and zygotic reprogramming [1] [5]. This structural lability enables efficient histone-to-protamine transition in male germ cells and promotes accessibility for transcription factors in early embryos [5] [7].

Table 1: Structural Domains of H2B.1 with Functional Implications

DomainResidue SpanFunction in Canonical H2BH2B.1-Specific Modifications
R130-35Minor groove DNA binding (SHL ±4.5)Altered arginine content reduces DNA affinity
α1-helix36-48Histone fold stabilizationHydrophobic residue substitutions decrease stability
loopL149-55Part of L1L2 DNA binding siteCharge reversal disrupts H2A-H2B dimer interface
loopL275-80DNA contact point (SHL ±3.5)Flexibility increased by glycine inserts
αC-helix110-121Nucleosome core stabilizationTruncation in some isoforms affects octamer integrity

Variant-Specific Structural Dynamics in Histone H2B.1

Solid-state NMR studies of well-hydrated nucleosome core particles demonstrate that H2B.1 exhibits enhanced conformational flexibility compared to canonical H2B. Key dynamic regions include:

  • Partial α1-helix (residues 36-43): Exhibits µs-ms timescale fluctuations affecting H2A-H2B dimer stability
  • L1 loop (residues 49-55): Dynamic motions facilitate DNA unwrapping
  • L3 loop (residues 85-92): Increased flexibility promotes subnucleosomal particle formation [3]

These dynamics are semi-quantitatively characterized by order parameter values (S²) ranging from 0.65-0.85 in flexible regions versus 0.90-1.00 in rigid domains. The clustered dynamic residues create a "molecular rheostat" that modulates DNA-histone interactions in a context-dependent manner [3]. Notably, H2B.1's structural plasticity enables allosteric coupling between the histone core and distal DNA regions, potentially serving as a mechanism for epigenetic signal transmission during germ cell development [3] [5].

Clustered vs. Unclustered Genomic Loci Encoding H2B.1 Isoforms

The genomic organization of H2B.1 genes reflects complex evolutionary patterns and regulatory constraints:

  • Clustered loci: Most H2B.1 genes reside within histone gene clusters (e.g., human HIST1H2BJ at 6p22.2). These replication-dependent genes share bidirectional promoters with H2A genes and contain conserved cell cycle regulatory elements (e.g., Stem-Loop structures at 3' UTRs) [7] [9].
  • Unclustered loci: Rare solitary H2B.1 genes (e.g., human HIST3H2BB at 1q42.13) display replication-independent expression. These loci lack canonical histone promoters and instead contain tissue-specific enhancers [5] [7].

Phylogenomic analyses reveal high gene turnover with frequent pseudogenization events. Despite this instability, H2B.1 has been broadly retained in mammalian genomes, suggesting non-redundant functions [5]. The variant originated in early mammalian evolution and shows accelerated sequence divergence compared to canonical H2B, particularly in the N-terminal tail (35% sequence divergence versus <5% in globular domains) [5] [7].

Table 2: Genomic Organization of Representative H2B.1 Genes

Gene SymbolGenomic LocationCluster AssociationProtein VariantExpression Pattern
HIST1H2BJ6p22.2Histone cluster 1H2B.1Testis-specific, replication-dependent
HIST1H2BC6p22.2Histone cluster 1H2B.1Oocyte-specific, replication-dependent
HIST3H2BB1q42.13Solitary geneH2B.1Biphasic (somatic + germline), replication-independent
H2BC21Xq28Satellite clusterH2B.1Testis-predominant, replication-independent

Splice Variants and Alternative Transcriptional Regulation Mechanisms

While most H2B.1 genes lack introns, rare splice variants exist with regulatory consequences:

  • Alternative polyadenylation: Testis-specific transcripts utilize proximal poly(A) signals, generating shortened 3' UTRs that evade stem-loop-mediated degradation in quiescent cells [7] [9].
  • Bipotent promoters: The HIST1H2BJ promoter contains both histone-specific (CCAAT box) and general transcription elements, enabling activation by both S-phase and germ cell-specific transcription factors [5] [7].

Transcriptome analyses reveal three distinct regulatory modes:

  • Replication-coupled: Canonical expression during S-phase via the HiNF-P/IRF2B complex
  • Germline-specific: Testis/oocyte expression mediated by RFX transcription factors
  • Stress-inducible: DNA damage-responsive expression controlled by ATF/CREB sites [5] [7]

Table 3: Transcriptional Regulatory Mechanisms Governing H2B.1 Expression

Regulatory MechanismCis-ElementsTrans-FactorsBiological Context
Replication-coupledOctamer/Site II, Stem-LoopHiNF-P, SLBPS-phase nucleosome assembly
Germline-specific activationX-box, TATARFX1-4, TAF7Spermatogenesis, oogenesis
Hormonal regulationGRE/ARE half-sitesAndrogen receptorTesticular somatic cells
DNA damage responseATF/CRE sitesATF3, CREB1Genotoxic stress in germ cells

The 5' regulatory regions of H2B.1 genes uniquely contain a conserved H2B-specific element (ATTTGCATA) not found in canonical H2B promoters. This element binds testis-specific TAF7 isoforms, explaining the germline-restricted expression pattern despite shared core promoter architectures [7] [9]. Additionally, epigenetic features like bivalent chromatin domains (H3K4me3 + H3K27me3) maintain developmental competence for rapid H2B.1 activation during gametogenesis [5].

Properties

Product Name

Histone H2B 1

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